molecular formula C5H3ClN2O3 B1430810 6-Chloro-5-nitropyridin-2(1H)-one CAS No. 198268-98-3

6-Chloro-5-nitropyridin-2(1H)-one

Cat. No.: B1430810
CAS No.: 198268-98-3
M. Wt: 174.54 g/mol
InChI Key: DOWNGLMVNBZIBG-UHFFFAOYSA-N
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Description

6-Chloro-5-nitropyridin-2(1H)-one is a heterocyclic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 5th position on a pyridin-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitropyridin-2(1H)-one typically involves the nitration of 6-chloropyridin-2(1H)-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are essential to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitropyridin-2(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or water).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 6-Chloro-5-aminopyridin-2(1H)-one.

    Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

6-Chloro-5-nitropyridin-2(1H)-one is explored as a lead compound for developing new pharmaceuticals. Its potential antimicrobial and anticancer properties have been investigated, with mechanisms of action involving interactions with specific biological targets. The nitro group can undergo bioreduction to form reactive intermediates that affect cellular components, while the chlorine atom may enhance binding affinity to target proteins .

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit inhibitory activity against specific kinases. For instance, a related compound demonstrated an IC50_{50} value of 444 nM against p70S6Kβ, suggesting its potential as a starting point for designing selective inhibitors targeting this kinase .

2. Organic Synthesis

The compound serves as an intermediate in synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it valuable in creating new compounds with desired biological activities.

Synthesis Method Description
Buchwald-Hartwig Aryl-AminationUtilized in synthesizing N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine through a three-step procedure .
Nucleophilic Aromatic SubstitutionEmployed for regioselective synthesis of derivatives, enhancing the compound's utility in drug design.

3. Agrochemicals

This compound is also important in the synthesis of agrochemicals. It contributes to developing effective products that protect crops and enhance agricultural productivity. Its role in synthesizing lumacaftor, a drug used for cystic fibrosis treatment, highlights its versatility in pharmaceuticals and agrochemicals.

Summary of Applications

The following table summarizes the applications of this compound across different fields:

Field Application
Medicinal ChemistryLead compound for antimicrobial and anticancer drug development; kinase inhibitor research
Organic SynthesisIntermediate for synthesizing complex organic molecules; involved in specific reaction pathways
AgrochemicalsUsed in synthesizing crop protection products; contributes to pharmaceutical formulations like lumacaftor

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitropyridin-2(1H)-one is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and the pyridin-2-one ring also contribute to its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-nitropyridin-2-amine: Similar structure but with an amine group instead of a nitro group.

    6-Chloro-4-nitropyridin-2(1H)-one: Similar structure but with the nitro group at the 4th position.

    5-Chloro-6-nitropyridin-2(1H)-one: Similar structure but with the chlorine and nitro groups swapped.

Uniqueness

6-Chloro-5-nitropyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-Chloro-5-nitropyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a chlorine atom at the 6-position and a nitro group at the 5-position. Its molecular formula is C₅H₄ClN₃O₂, with a molecular weight of approximately 201.62 g/mol. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to different biological effects. The chlorine atom may enhance the compound's binding affinity to target proteins, making it a candidate for further exploration in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been evaluated against various bacterial strains, showing promising results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μM
Pseudomonas aeruginosa30 μM
Mycobacterium tuberculosis0.78 μM

The presence of the nitro group is crucial for its antibacterial activity, as studies have shown that substituting this group diminishes efficacy significantly .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated cytotoxic effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer). The IC50 values observed were:

Cell Line IC50 (μM)
HepG274.2
MDA-MB-23127.1

These results suggest that this compound could serve as a lead compound in the development of new anticancer agents .

Anti-inflammatory Activity

Additionally, the compound has shown potential anti-inflammatory effects . It appears to inhibit various inflammatory mediators, suggesting a multi-target action that could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug development:

  • Antibacterial Study : A study demonstrated that derivatives of nitropyridines, including this compound, exhibited enhanced antibacterial activity due to their structural features .
  • Cytotoxicity Assessment : Another research evaluated the cytotoxicity of various compounds against cancer cell lines, revealing that modifications in the pyridine structure significantly influenced their potency .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that the nitro group plays a critical role in modulating intracellular mechanisms involved in bacterial killing and cancer cell inhibition .

Properties

IUPAC Name

6-chloro-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-5-3(8(10)11)1-2-4(9)7-5/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWNGLMVNBZIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855866
Record name 6-Chloro-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198268-98-3
Record name 6-Chloro-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-5-nitropyridin-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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